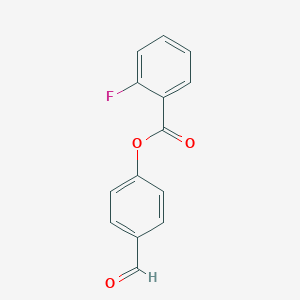

4-Formylphenyl 2-fluorobenzoate

Overview

Description

4-Formylphenyl 2-fluorobenzoate is a chemical compound with the molecular formula C14H9FO3 . It has a molecular weight of 244.22 g/mol . The IUPAC name for this compound is (4-formylphenyl) 2-fluorobenzoate .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H . Its canonical SMILES string is C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.22 g/mol . It has a XLogP3 of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 244.05357231 g/mol . The topological polar surface area is 43.4 Ų . It has a heavy atom count of 18 .Scientific Research Applications

Biochemical Research

Research indicates that 4-Formylphenyl 2-fluorobenzoate and its derivatives are involved in various biochemical processes. In a study by Murphy et al. (2008), the bacterium Pseudomonas pseudoalcaligenes KF707 was found to utilize 2- and 4-fluorobiphenyl as carbon and energy sources. However, it could not grow on 2- or 4-fluorobenzoate, suggesting the compound's role in the degradation pathway of fluorobiphenyls to fluorobenzoates without further degradation. This finding is crucial for understanding the microbial degradation of fluorinated compounds in the environment (Murphy et al., 2008).

Medicinal Chemistry

In medicinal chemistry, this compound and its related compounds play a significant role. Getvoldsen et al. (2004) demonstrated the synthesis of 2-([4-18F]fluorophenyl)benzimidazole, utilizing this compound as a precursor, indicating its potential in synthesizing compounds for pharmaceutical applications (Getvoldsen et al., 2004).

Bradshaw et al. (2002) explored novel antitumor properties of 2-(4-aminophenyl)benzothiazoles, where fluorine atoms were strategically placed to enhance biological activity. The study highlights the significance of fluorinated compounds in designing potent antitumor agents (Bradshaw et al., 2002).

Holla et al. (2003) synthesized new molecules incorporating fluorine-containing phenyl groups, demonstrating the potential of these compounds in creating biologically active molecules with potential antibacterial properties (Holla et al., 2003).

Radiochemistry and Imaging

Vaidyanathan et al. (2006) detailed the synthesis of N-succinimidyl 4-[18F]fluorobenzoate, a compound used in labeling proteins and peptides with 18F for PET imaging. This research underscores the importance of fluorobenzoate derivatives in the development of radiotracers for medical imaging (Vaidyanathan et al., 2006).

Chemical Sensors and Fluorogenic Compounds

Guo et al. (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety for monitoring the progress of aldol reactions. This compound shows a significant increase in fluorescence during the reaction, indicating its utility as a chemical sensor (Guo et al., 2009).

Mechanism of Action

Target of Action

Similar fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate dehalogenase is known to catalyze the defluorination of 4-fluorobenzoate .

Biochemical Pathways

Similar fluorinated compounds are known to be involved in defluorination reactions . For example, 4-fluorobenzoate is degraded by Pseudomonas sp. in pathways similar to 3-fluorobenzoate .

Pharmacokinetics

The strength of the carbon-fluorine bond generally confers stability to fluorinated compounds, which could impact their bioavailability .

Result of Action

The defluorination of similar fluorinated compounds can lead to the production of other compounds, such as 4-hydroxybenzoate .

Action Environment

It’s known that the environmental persistence of fluorinated compounds can be a concern due to their potential bioaccumulation .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated benzoates can interact with various enzymes and proteins . For instance, defluorination of 4-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase . The nature of these interactions is likely to be complex and dependent on the specific biochemical context.

Cellular Effects

It is known that fluorinated compounds can have significant effects on cells . For example, fluoroacetate is highly toxic to animals due to its transformation to fluorocitrate, which inhibits the tricarboxylic acid cycle enzyme aconitase

Molecular Mechanism

It is known that fluorinated compounds can interact with biomolecules in various ways . For example, 4-fluorobenzoate and 2-fluorobenzoate are defluorinated by specific enzymes

Temporal Effects in Laboratory Settings

It is known that fluorinated compounds can undergo various reactions over time . For example, 2-(4-formylphenyl)phenanthroimidazole, a related compound, has been shown to be a colorimetric and fluorometric probe for fluoride anion with good sensitivity and high selectivity .

Dosage Effects in Animal Models

It is known that the effects of many drugs can vary with dosage

Metabolic Pathways

It is known that fluorinated compounds can be involved in various metabolic pathways . For example, 3-fluorobenzoate and 4-fluorobenzoate are metabolized via 1,6-dioxygenation reactions to yield fluoromuconic acids .

Transport and Distribution

It is known that many compounds can be transported and distributed within cells via various mechanisms .

Subcellular Localization

It is known that the subcellular localization of proteins can be determined from their amino acid sequences

Properties

IUPAC Name |

(4-formylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYDUKQWCQKHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355515 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443676-59-3 | |

| Record name | 4-formylphenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

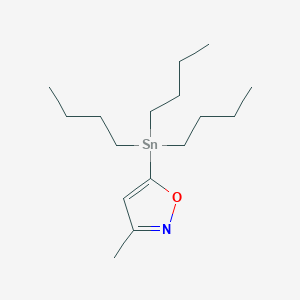

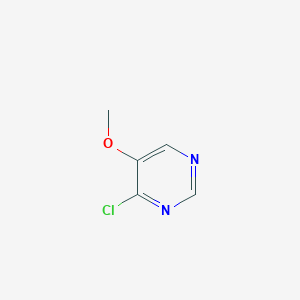

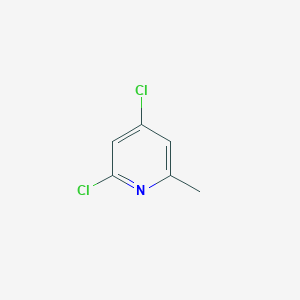

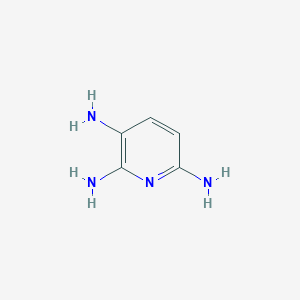

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.